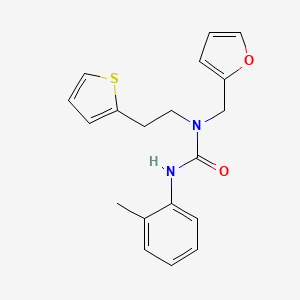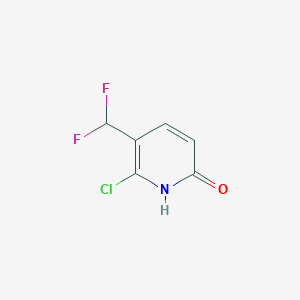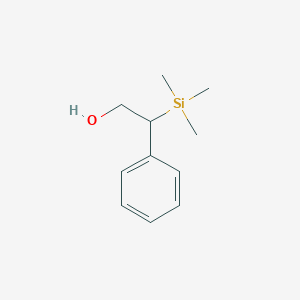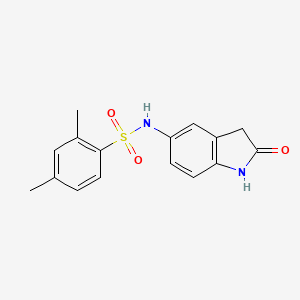![molecular formula C8H15N3O B2638110 2-[1-(2-methoxyethyl)-1H-pyrazol-4-yl]ethan-1-amine CAS No. 1343369-80-1](/img/structure/B2638110.png)
2-[1-(2-methoxyethyl)-1H-pyrazol-4-yl]ethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound consists of a pyrazole ring (a five-membered heterocycle containing two nitrogen atoms) fused with an ethylamine side chain. The methoxyethyl group provides additional steric and electronic properties. The InChI code for this compound is: 1S/C6H11N3O/c1-10-3-2-9-5-6(7)4-8-9/h4-5H,2-3,7H2,1H3 .
Physical And Chemical Properties Analysis
Scientific Research Applications
Functional Modification of Polymers
Research by Aly and El-Mohdy (2015) explored the radiation-induced modification of poly vinyl alcohol/acrylic acid hydrogels through condensation reactions with various aliphatic and aromatic amines, including compounds structurally related to "2-[1-(2-methoxyethyl)-1H-pyrazol-4-yl]ethan-1-amine." These modifications aimed to enhance the polymers' thermal stability and introduce specific functional groups that could have potential applications in medical fields due to their significant antibacterial and antifungal activities Aly & El-Mohdy, 2015.
Synthesis and Bioactivity of Pyrazole Derivatives
Titi et al. (2020) conducted a study on the synthesis and characterization of pyrazole derivatives, including reactions of hydroxymethyl pyrazole derivatives with primary amines to yield compounds with potential antitumor, antifungal, and antibacterial activities. The study indicates the versatility of pyrazole derivatives in synthesizing compounds with significant biological activities Titi et al., 2020.
Catalytic Applications
Obuah et al. (2014) explored the use of pyrazolylamine ligands in nickel(II)-catalyzed oligomerization and polymerization of ethylene, demonstrating the influence of such ligands on the catalytic activity and product distribution. This research suggests the potential application of "2-[1-(2-methoxyethyl)-1H-pyrazol-4-yl]ethan-1-amine" in developing new catalytic systems for polymer production Obuah et al., 2014.
Antibacterial and Antifungal Activities
Several studies have synthesized and evaluated the biological activities of pyrazole derivatives, highlighting their potential as antibacterial and antifungal agents. For example, research by Maurya et al. (2013) synthesized various pyrazole and pyridine derivatives showing significant anti-tubercular activity, underscoring the therapeutic potential of these compounds Maurya et al., 2013.
Chemical Synthesis and Structural Studies
The synthesis and characterization of pyrazole-containing compounds have been a focus of several studies, aimed at understanding their chemical properties and potential applications in various fields, including as intermediates in pharmaceutical synthesis and as ligands in coordination chemistry Fedotov et al., 2022.
Safety and Hazards
properties
IUPAC Name |
2-[1-(2-methoxyethyl)pyrazol-4-yl]ethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3O/c1-12-5-4-11-7-8(2-3-9)6-10-11/h6-7H,2-5,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGDVDNVYCFPQLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C=C(C=N1)CCN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]-6-methylpyridazine](/img/structure/B2638034.png)

![N-[4-[3-(1-Methylpyrazol-4-yl)piperidine-1-carbonyl]phenyl]acetamide](/img/structure/B2638038.png)

![4-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]-5-methylpyrimidine](/img/structure/B2638041.png)

![2-(2-(3,4-dimethoxyphenyl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)-N-(2-ethoxyphenyl)acetamide](/img/structure/B2638044.png)

![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-1-{1H,2H,3H,4H,5H-pyrido[4,3-b]indol-2-yl}propan-1-one](/img/structure/B2638047.png)
